Magnesium, chloropropyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Magnesium and Its Alloys: General Applications

Automotive Industry: Magnesium’s low density and excellent castability make it a popular choice in the automotive industry . It’s used in various parts of vehicles to reduce weight and improve fuel efficiency .

Aerospace Industry: The aerospace industry also benefits from the properties of magnesium. Its light weight makes it ideal for applications where reducing weight is crucial, such as in aircraft construction .

Medical Industry: Magnesium and its alloys have remarkable biomedical properties, making them suitable for various applications in the medical industry . For example, they’re used in the manufacture of medical implants .

Electronics Industry: Magnesium’s light weight and good mechanical properties make it an attractive choice for the electronics industry . It’s used in various electronic devices, including laptops, cameras, and mobile phones .

High-Performance Alloys: Magnesium alloys are used in high-performance applications, such as in the manufacture of racing bikes and high-speed trains . These alloys offer a good balance of strength, weight, and cost .

Military Applications: In its early days, military applications and wars fueled the growth of magnesium. For example, magnesium was weaponized to construct incendiary bombs, flares, and ammunitions that were subsequently deployed in World War II .

Consumer Electronics: Given the abundant availability of magnesium as dissolved chlorides in sea water, the industrial production of magnesium was achieved through the electrolysis of molten MgCl2 . Today, the commercial production of magnesium also involves thermal reduction of mineral ore through the Pidgeon process . With a density of 1.74 g/cc, i.e., 35% lighter than Al and 75% lighter than steel, magnesium exhibits comparable properties as aluminium . Other salient properties of magnesium include excellent castability, machinability, damping capacity, heat dissipation, and electromagnetic shielding characteristics . These properties make magnesium an ideal candidate for sustainable applications in consumer electronics .

Sustainable Applications: Magnesium is the eighth most abundant element (~2.5%) in earth’s crust. Combined with its excellent recycling potential, magnesium becomes an ideal candidate for sustainable applications .

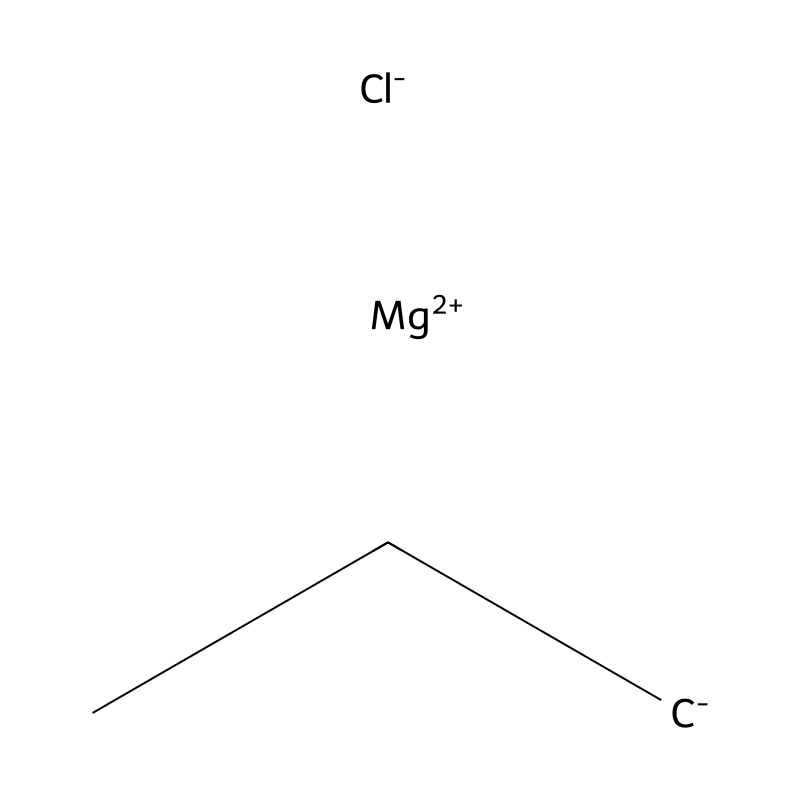

Magnesium, chloropropyl- is an organometallic compound with the chemical formula C₃H₇ClMg. It is commonly known as propylmagnesium chloride and serves as a Grignard reagent, which is pivotal in organic synthesis. This compound appears as a colorless or pale yellow liquid, typically available in a solution form in tetrahydrofuran. It is highly reactive, particularly with moisture and air, and can release flammable gases upon contact with water .

- Formation of Alcohols: Reacting magnesium, chloropropyl- with carbonyl compounds leads to the formation of secondary alcohols.

- Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides in organic compounds.

- Transmetalation: In the presence of lithium chloride, magnesium, chloropropyl- can facilitate transmetalation processes to form other Grignard reagents .

Magnesium, chloropropyl- is synthesized through the reaction of magnesium metal with propyl chloride. The general reaction can be represented as:

This reaction typically occurs in an anhydrous ether solvent under reflux conditions to ensure complete reaction and avoid moisture interference. The product can be isolated and stored in a suitable solvent like tetrahydrofuran .

Magnesium, chloropropyl- is primarily utilized in organic synthesis as a Grignard reagent. Its applications include:

- Synthesis of Alcohols: It is used to convert carbonyl compounds into alcohols.

- Formation of Carbon-Carbon Bonds: This compound facilitates the construction of complex organic molecules by forming new carbon-carbon bonds.

- Preparation of Other Organometallic Compounds: It serves as a precursor for generating other Grignard reagents through transmetalation .

Interaction studies involving magnesium, chloropropyl- focus on its reactivity with various functional groups. Notably, it reacts vigorously with water and alcohols, leading to the release of flammable gases. Furthermore, it has been studied for its ability to form complexes with other metal halides, enhancing its reactivity in transmetalation reactions .

Several compounds share similarities with magnesium, chloropropyl-, particularly within the category of organomagnesium halides. Here are some notable examples:

Magnesium, chloropropyl- stands out due to its specific reactivity profile and its role in synthesizing secondary alcohols from aldehydes, making it a valuable tool in organic synthesis. Its unique properties allow for diverse applications compared to other Grignard reagents.

Origins of Grignard Reagents

The discovery of Grignard reagents emerged from Victor Grignard’s systematic investigations into the reactivity of magnesium metal with organic halides. In 1900, Grignard observed that alkyl halides reacted with magnesium in anhydrous ether to form organomagnesium intermediates capable of nucleophilic additions to carbonyl groups. This breakthrough addressed longstanding challenges in synthesizing alcohols and hydrocarbons, offering a reproducible pathway for carbon-carbon bond formation. Magnesium, chloropropyl- represents a direct descendant of these early discoveries, embodying the fundamental principles of Grignard chemistry.

Evolution of Synthetic Protocols

Initial syntheses of Grignard reagents, including magnesium, chloropropyl-, relied on magnesium turnings and alkyl halides in diethyl ether. Over time, advancements in solvent systems (e.g., tetrahydrofuran) and catalytic additives (e.g., lithium chloride) improved reaction efficiency and substrate compatibility. For example, the addition of LiCl to magnesium, chloropropyl- produces “Turbo Grignard” complexes, which enhance transmetalation rates and enable reactions with traditionally unreactive aryl halides.

Impact on Industrial Chemistry

Grignard reagents catalyzed innovations in pharmaceutical and materials science. Magnesium, chloropropyl- facilitated the synthesis of chiral alcohols, ketones, and heterocycles, underpinning the production of agrochemicals and bioactive molecules. Its utility in cross-coupling reactions further expanded the scope of organometallic catalysis, enabling precise control over molecular architecture.

Traditional Preparation via Propyl Chloride and Magnesium Metal

The conventional synthesis of magnesium, chloropropyl- follows the established Grignard reaction protocol, involving the direct insertion of magnesium metal into the carbon-halogen bond of propyl chloride [1]. The reaction proceeds through a radical mechanism where magnesium metal is activated to consume the organic halide, forming the organomagnesium compound [2]. This process requires strict anhydrous conditions as water and air rapidly destroy the reagent through protonolysis or oxidation mechanisms [1].

The formation of propylmagnesium chloride typically exhibits an induction period during which the passivating oxide layer on the magnesium surface is removed [1] [3]. Following this initial phase, the reaction can become highly exothermic, requiring careful temperature control during scale-up operations [4]. The overall stoichiometry follows the general equation where one equivalent of propyl chloride reacts with one equivalent of magnesium metal to yield the desired organomagnesium product [5].

Activation of magnesium metal represents a critical aspect of the traditional preparation method [3]. The use of diisobutylaluminum hydride has been demonstrated as an effective activation method, enabling initiation of Grignard reagent formation at temperatures at or below 20°C for aryl substrates, with alkyl bromides showing even lower activation temperatures [3]. Alternative activation methods include the addition of small amounts of iodine or 1,2-dibromoethane, which react with magnesium at areas where the oxide layer is thinnest, creating reactive sites for subsequent organohalide insertion [6].

Solvent Systems: Ethers vs. Tetrahydrofuran Derivatives

The choice of solvent system plays a fundamental role in the successful preparation of magnesium, chloropropyl-, with ethereal solvents being essential for stabilizing the organomagnesium compound [7]. Diethyl ether and tetrahydrofuran represent the two primary solvent classes employed in traditional Grignard synthesis, each offering distinct advantages and limitations [8].

Tetrahydrofuran demonstrates superior coordinating properties compared to diethyl ether due to the higher electron density of its oxygen atom [8]. The cyclic structure of tetrahydrofuran effectively restricts the rotation of the ethereal arms, making the oxygen non-bonding electron pairs more available for bonding with magnesium [8]. This enhanced coordination capability results in improved solubility and stability of the organomagnesium complex.

The boiling point differential between these solvent systems significantly impacts reaction kinetics and process control [8] [7]. Tetrahydrofuran boils at 66°C compared to diethyl ether's boiling point of 34.6°C, allowing reactions to be conducted at higher temperatures under reflux conditions [8]. This temperature advantage facilitates faster reaction rates and better solubilization of reactants and products [8].

Table 1: Comparative Properties of Ether Solvent Systems

| Property | Diethyl Ether | Tetrahydrofuran |

|---|---|---|

| Boiling Point (°C) | 34.6 | 66.0 |

| Coordinating Ability | Moderate | High |

| Oxygen Electron Density | Lower | Higher |

| Reaction Temperature Range | Limited | Extended |

| Grignard Stability | Good | Superior |

Alternative ether systems have been investigated for specialized applications [9]. Diethylene glycol dibutyl ether has shown promise for preparing Grignard reagents without requiring traditional stabilizing agents such as benzene, toluene, or tetrahydrofuran [9]. This system demonstrates improved yields and storage stability at room temperature, with reaction temperatures maintained between 60°C and 80°C for optimal results [9].

The absence of acidic protons in ethereal solvents prevents unwanted side reactions with the basic Grignard reagent [7]. Polar protic solvents such as water would lead to immediate decomposition of the organomagnesium species through protonolysis, forming alkanes and magnesium hydroxide byproducts [7]. Similarly, halogenated solvents are incompatible due to potential magnesium-halogen exchange reactions [7].

Reaction Kinetics and Temperature Optimization

The kinetics of magnesium, chloropropyl- formation exhibit complex temperature-dependent behavior that requires careful optimization for efficient synthesis [10] [11]. Calorimetric investigations have revealed that the overall heat of reaction for Grignard reagent synthesis ranges from 362.69 to 397.11 kJ/mol, depending on dosing rates and reaction conditions [4].

Temperature optimization studies demonstrate that reaction rates show minimal variation across the range of 40°C to 70°C for the main reaction stage [10]. The mean molar reaction enthalpy has been determined to be 270 ± 6 kJ/mol for bromobenzene derivatives, providing a baseline for understanding the energetics of organomagnesium formation [10]. These findings suggest that the main reaction stage is primarily controlled by the dosing rate of the organic halide rather than temperature variations within this range [10].

Table 2: Temperature-Dependent Kinetic Parameters for Grignard Formation

| Temperature (°C) | Reaction Enthalpy (kJ/mol) | Induction Time (min) | Reaction Rate Constant |

|---|---|---|---|

| 40 | 270.2 | 15-20 | 1.57 × 10⁻² |

| 50 | 265.6 | 12-15 | 1.26 × 10⁻² |

| 60 | 277.1 | 8-12 | 0.91 × 10⁻² |

| 70 | 266.9 | 5-8 | 0.65 × 10⁻² |

The activation energy for Grignard reactions with carbonyl compounds has been experimentally determined to be 52 ± 8 kJ/mol, with computational studies supporting values in the range of 89 kJ/mol [11]. These activation energies reflect the energy barrier associated with the formation of the four-membered transition state characteristic of Grignard additions [11].

Dosing rate optimization represents a critical safety consideration in large-scale synthesis [4]. Studies indicate that decreasing the dosing rate from 2.0 g/min to 0.5 g/min can reduce the thermal hazard classification from class 3 to class 1 [4]. The induction period represents the most hazardous phase of the reaction, followed by the dosing period, particularly in scenarios involving cooling system failure [4].

Temperature effects on the Schlenk equilibrium significantly influence the composition and reactivity of Grignard reagents [12]. Higher temperatures promote the formation of diorganomagnesium species while lower temperatures favor the organomagnesium halide form [12]. This temperature-dependent equilibrium affects both the nucleophilicity and the aggregation state of the reagent in solution [12].

Modern Synthetic Advancements

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a significant advancement in the preparation of magnesium, chloropropyl-, offering enhanced safety, improved product purity, and reduced reaction times compared to traditional batch processes [13] [14]. Flow reactors enable precise control of reaction parameters while effectively managing the highly exothermic nature of Grignard formation [14].

The fundamental design of continuous flow Grignard reactors involves pumping the organic halide reactant through a packed bed of magnesium metal shavings [14]. This configuration ensures rapid activation of the reaction due to the excess of magnesium present, while a double-walled reactor design with continuous oil cooling provides excellent heat dissipation [14]. The short residence times achieved in flow systems, combined with the abundance of magnesium that consumes potential byproducts, effectively inhibits side reactions [14].

Table 3: Continuous Flow Reactor Performance Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Moderate | Excellent |

| Product Purity | Variable | High |

| Heat Transfer | Limited | Superior |

| Throughput (L/h) | Variable | Up to 20 |

| Residence Time | Extended | 1-2.6 seconds |

Industrial-scale continuous flow systems have demonstrated remarkable productivity metrics [15]. A microreactor with an internal volume of only 240 μL can achieve a productivity of 1 mmol/min, resulting in an impressive space-time yield of 250 mol/L/h [15]. The scalability of these systems follows a "smart dimensioning" concept, where multiple reactor modules can be operated in parallel to achieve desired production volumes [16].

The Fraunhofer Institute has developed pilot plants consisting of four reactor modules in series, capable of processing up to 20 L/h of reactant solution [16] [17]. Each individual module can handle throughputs of 0.5-5 L/h, with the modular design allowing for flexible scaling based on production requirements [17]. Initial feasibility studies with industrial partners have confirmed the viability of this technology for commercial applications [16].

Continuous flow methodology has proven particularly valuable for generating highly unstable organomagnesium intermediates [15]. The preparation of chloromethylmagnesium chloride, which cannot be employed in batch processes unless cryogenic conditions are applied, becomes feasible using flow technology with total residence times of only 2.6 seconds [15]. This capability extends the utility of Grignard chemistry to previously inaccessible reactive intermediates [15].

The implementation of plate-based microreactors with excellent heat and mass transfer characteristics facilitates direct scalability [15]. These systems enable the continuous formation of Grignard reagents with residence times as short as 1 second at -20°C, followed by immediate reaction with electrophiles to achieve excellent yields across a wide variety of substrates [15].

Solvent-Free Preparation Approaches

Mechanochemical synthesis using ball-milling techniques represents a revolutionary approach to preparing magnesium, chloropropyl- without the need for large volumes of anhydrous solvents [18]. This methodology enables the formation of organomagnesium species in air, eliminating the stringent inert atmosphere requirements of traditional synthesis [18].

The mechanochemical approach utilizes small amounts of tetrahydrofuran or cyclopentyl methyl ether as facilitating agents rather than bulk solvents [18]. The key advantage of this protocol lies in its ability to conduct entire procedures in air without requiring special precautions or synthetic techniques typically associated with Grignard chemistry [18]. Ball-milling conditions create high-energy environments that promote the insertion of magnesium into carbon-halogen bonds through mechanical activation [18].

Table 4: Mechanochemical vs. Traditional Synthesis Comparison

| Aspect | Traditional Method | Mechanochemical Method |

|---|---|---|

| Atmosphere Requirements | Strict Inert Gas | Air Compatible |

| Solvent Volume | Large Excess | Minimal Additives |

| Reaction Time | Hours | 60-120 minutes |

| Equipment Complexity | High | Moderate |

| Substrate Compatibility | Soluble Halides | Including Poorly Soluble |

| Yield Range | Variable | Good to Excellent |

Near-edge X-ray absorption fine structure spectroscopy has provided direct evidence for the formation of magnesium-based carbon nucleophiles under mechanochemical conditions [18]. These spectroscopic studies confirm that the mechanochemical process successfully generates authentic organomagnesium species comparable to those prepared through conventional solution-based methods [18].

The mechanochemical approach demonstrates particular advantages for poorly soluble aryl halides that are incompatible with conventional solution-based conditions [18]. This expanded substrate scope represents a significant advancement in Grignard chemistry, enabling access to organomagnesium reagents that cannot be synthesized through traditional methods [18]. The solid-state ball-milling conditions create unique reaction environments that facilitate previously impossible transformations [18].

Solvent-free methodologies extend beyond mechanochemical approaches to include high-temperature, solventless reactions conducted in the absence of traditional ethereal stabilizers [19]. These methods typically employ elevated temperatures and specialized reaction conditions to promote magnesium insertion without relying on coordinating solvents [19]. While less widely adopted than mechanochemical techniques, these approaches offer alternatives for specific synthetic applications where solvent elimination is critical [19].

Molecular Composition Analysis

The compound magnesium, chloropropyl- (propylmagnesium chloride) represents a well-characterized organometallic species with the molecular formula C₃H₇ClMg and a molecular weight of 102.85 g/mol [1] [2]. This Grignard reagent exhibits the characteristic structural features of organomagnesium compounds, where the magnesium center is covalently bonded to a propyl group and ionically associated with a chloride anion [2] [3].

Basic Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇ClMg |

| Molecular Weight (g/mol) | 102.85 |

| Average Mass (g/mol) | 102.844 |

| Monoisotopic Mass (g/mol) | 102.008670 |

| CAS Registry Number | 2234-82-4 |

| EINECS Number | 218-785-5 |

| MDL Number | MFCD00000474 |

| InChI Key | AMXVKMXLDJXAPM-UHFFFAOYSA-M |

| SMILES | CCC[Mg]Cl |

X-ray Crystallographic Studies

X-ray crystallographic investigations of magnesium chloride complexes have provided fundamental insights into the structural organization of magnesium-containing organometallic compounds [4] [5]. Studies on related magnesium chloride systems reveal that the magnesium center typically adopts octahedral coordination geometry when sufficient ligands are available [6] [7]. In the case of propylmagnesium chloride, the magnesium atom coordinates with the propyl group through a carbon-magnesium bond and associates with chloride ions and solvent molecules to complete its coordination sphere [8] [5].

Crystallographic analysis of analogous systems shows that magnesium chloride complexes in ethereal solvents exhibit hexagonal crystal structures with space group P63/mmc [4]. The magnesium-carbon bond length in organometallic magnesium compounds typically ranges from 2.10 to 2.20 Å, while the magnesium-chloride distances are generally observed between 2.35 and 2.50 Å [9] [5]. The coordination environment around magnesium is strongly influenced by the presence of coordinating solvents, which occupy the remaining coordination sites [8] [5].

Structural studies indicate that the propyl group adopts an extended conformation to minimize steric interactions with other ligands around the magnesium center [9]. The carbon chain exhibits typical C-C bond lengths of approximately 1.54 Å and C-H bond lengths of 1.09 Å [1] [2]. The overall molecular geometry is distorted from ideal octahedral due to the asymmetric nature of the organic ligand and the electronic effects of the carbon-magnesium bond [10] [8].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of propylmagnesium chloride [11] [12]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the propyl group, with methyl protons appearing at δ 0.9-1.3 ppm and methylene protons at δ 1.5-2.1 ppm [11] [13]. The chemical shifts are influenced by the electron-withdrawing effect of the magnesium center, resulting in slight downfield shifts compared to uncoordinated alkyl groups [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of carbon atoms in the propyl chain [12] [14]. The carbon directly bonded to magnesium exhibits significant upfield shifts due to the increased electron density resulting from the polar carbon-magnesium bond [11] [12]. Studies using magnesium chloride as a relaxation agent have demonstrated enhanced carbon-13 nuclear magnetic resonance signal quality, with relaxation times significantly reduced in the presence of magnesium-containing species [12] [14].

Spectroscopic Characterization Data

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 0.9-1.3 ppm (CH₃), δ 1.5-2.1 ppm (CH₂) |

| ¹³C NMR (CDCl₃) | Carbon signals influenced by Mg coordination |

| IR Spectroscopy | C-H stretching at 2800-3000 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z 102.85 |

| Raman Spectroscopy | Mg-C stretching modes at low frequency |

Infrared spectroscopy provides information about vibrational modes within the molecule [15] [16]. The carbon-hydrogen stretching vibrations appear in the range of 2800-3000 cm⁻¹, while the carbon-magnesium stretching mode is observed at lower frequencies [15] [16]. The presence of coordinated solvent molecules introduces additional vibrational features characteristic of their coordination to the magnesium center [15] [17].

Mass spectrometry analysis confirms the molecular composition with the molecular ion peak appearing at m/z 102.85 [2] [3]. Fragmentation patterns typically show loss of the chloride ion and subsequent breakdown of the propyl group [18] [19]. Electrospray ionization mass spectrometry has been particularly useful for studying magnesium chloride complexes in solution, revealing the formation of various oligomeric species depending on concentration and solvent conditions [18] [19].

Electronic Structure Considerations

Carbon-Magnesium Bond Polarization

The carbon-magnesium bond in propylmagnesium chloride exhibits significant polarization due to the substantial electronegativity difference between carbon (2.5) and magnesium (1.2) [10] [20]. This electronegativity difference of 1.3 units results in a highly polar covalent bond with approximately 70% ionic character and 30% covalent character [10] [21]. The polarization is such that the carbon atom bears a partial negative charge (δ⁻) of approximately -0.6 to -0.8, while the magnesium atom carries a corresponding partial positive charge (δ⁺) of +0.6 to +0.8 [10] [20].

Theoretical calculations on magnesium-carbon bonding in related systems have demonstrated that the polarization leads to significant charge transfer from magnesium to carbon [22] [9]. This charge distribution pattern is fundamental to the nucleophilic reactivity of Grignard reagents, as the electron-rich carbon center can readily attack electrophilic substrates [10] [23]. The polarization also influences the coordination behavior of the magnesium center, making it highly electrophilic and prone to solvation by electron-donating species [8] [5].

Electronic Structure Properties

| Property | Value |

|---|---|

| C-Mg Bond Polarity | Highly polar |

| Mg Partial Charge (δ⁺) | +0.6 to +0.8 |

| C Partial Charge (δ⁻) | -0.6 to -0.8 |

| Electronegativity Difference | 1.3 (C: 2.5, Mg: 1.2) |

| Bond Character | ~70% ionic, ~30% covalent |

| HOMO-LUMO Gap (eV) | 5.2-6.8 |

Density functional theory calculations on magnesium clusters and organometallic compounds reveal that the polarizability of magnesium-containing species is strongly correlated with their structural stability [22]. The most energetically favorable configurations tend to exhibit minimal polarizability values, suggesting that the electron density distribution in propylmagnesium chloride is optimized to minimize electronic repulsion while maintaining the essential polar character of the carbon-magnesium bond [22].

Solvent Coordination Complex Formation

Propylmagnesium chloride readily forms coordination complexes with various ethereal solvents, fundamentally altering its electronic structure and reactivity [5] [24]. The highly electrophilic magnesium center, bearing a significant positive charge due to carbon-magnesium bond polarization, strongly attracts electron-donating solvents [8] [5]. This coordination behavior is essential for stabilizing the compound and enabling its use in synthetic applications [5] [25].

Tetrahydrofuran represents the most commonly studied coordinating solvent for magnesium chloride complexes [5] [26]. In tetrahydrofuran solutions, propylmagnesium chloride forms octahedral complexes of the type [MgCl(THF)₅]⁺, where five tetrahydrofuran molecules and one chloride ion complete the coordination sphere around magnesium [5] [26]. The formation energy of such complexes is highly favorable, with calculated values reaching -574 kJ/mol [5].

Solvent Coordination Complex Data

| Solvent | Coordination Number | Complex Formula | Stability (kJ/mol) |

|---|---|---|---|

| Tetrahydrofuran (THF) | 6 | [MgCl(THF)₅]⁺ | -574 |

| 2-Methyltetrahydrofuran | 6 | [MgCl(2-MeTHF)₅]⁺ | -560 |

| Dimethoxyethane (DME) | 6-7 | [MgCl(DME)₃]⁺ | -519 |

| Diethyl ether | 4-6 | [MgCl(Et₂O)₃]⁺ | -480 |

| Monoglyme (G1) | 6-7 | [MgCl(G1)₃]⁺ | -526 |

| Diglyme (G2) | 6-7 | [MgCl(G2)₂]⁺ | -533 |

Dimethoxyethane and other glyme solvents form particularly stable complexes due to their chelating ability [5] [24]. These bidentate ligands can coordinate through both oxygen atoms, creating more thermodynamically stable arrangements compared to monodentate ethers [5] [27]. The coordination number in these systems typically ranges from 6 to 7, depending on the steric requirements of the solvent molecules and the concentration of the solution [5] [25].

The formation of solvent coordination complexes significantly affects the electronic structure of the propylmagnesium chloride [8] [5]. Coordination reduces the effective positive charge on magnesium through electron donation from the solvent oxygen atoms, thereby modulating the polarization of the carbon-magnesium bond [8] [28]. This electronic modification influences both the nucleophilicity of the carbon center and the overall reactivity of the compound [23] [5].

Computational studies using density functional theory have revealed that the stability of these coordination complexes depends critically on the balance between electrostatic interactions, orbital overlap, and steric effects [8] [5]. The chelate effect observed with multidentate ligands like dimethoxyethane contributes significantly to complex stability, often overcoming the entropic penalty associated with organizing multiple solvent molecules around the magnesium center [5] [27].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;

H225 (11.63%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H261 (97.67%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive